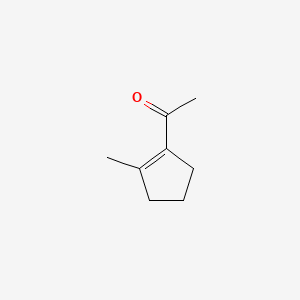
Phosphopantothenic acid
説明
Phosphopantothenic acid (PPA) is a molecule that plays a crucial role in the biosynthesis of coenzyme A (CoA), which is an essential cofactor in many metabolic reactions. PPA is formed by the phosphorylation of pantothenic acid, which is also known as vitamin B5. PPA is involved in the biosynthesis of fatty acids, cholesterol, and other important molecules in the body.
科学的研究の応用
Treatment of Neurodegenerative Diseases : Phosphopantothenic acid is essential in the synthesis of coenzyme A. In research by Elbaum et al. (2018), the prodrug fosmetpantotenate, a phosphopantothenic acid derivative, showed potential in treating pantothenate kinase-associated neurodegeneration, a condition where the enzyme pantothenate kinase 2 is dysfunctional in neuronal cell mitochondria. This study demonstrated the ability of fosmetpantotenate to restore coenzyme A levels in specific cell models, highlighting the therapeutic potential of phosphopantothenic acid derivatives in neurodegenerative diseases (Elbaum et al., 2018).
Understanding Evolutionary Biology : Thomès and Lescure (2020) explored the evolution of the phosphopantothenate biosynthesis pathway. Their study revealed that organisms in the archaeal phyla utilize a different phosphopantothenate biosynthesis pathway compared to eukaryotic and bacterial pathways. This research provides insights into the ancient origin and complex evolution of the coenzyme A pathway across different life domains (Thomès & Lescure, 2020).
Applications in Material Science and Engineering : The chemical properties of phosphonic acids, structurally analogous to phosphopantothenic acid, have been utilized in various fields including material science, biology, and physics. Sevrain et al. (2017) discussed the bioactive properties of phosphonic acids and their applications in designing materials, surface functionalization, and medical imaging, underlining the versatility of phosphopantothenate-related compounds in diverse research areas (Sevrain et al., 2017).
Exploring Phosphopantothenic Acid Derivatives for Drug Synthesis : Abdou and El-Saeed (2019) investigated the role of phosphinic acid derivatives, related to phosphopantothenic acid, in drug synthesis. Their research highlighted the advancement in approaches to synthesize highly functionalized and valuable building blocks using phosphinic acids, demonstrating their significant applications in drug development (Abdou & El-Saeed, 2019).
特性
IUPAC Name |
3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO8P/c1-9(2,5-18-19(15,16)17)7(13)8(14)10-4-3-6(11)12/h7,13H,3-5H2,1-2H3,(H,10,14)(H,11,12)(H2,15,16,17)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFVGHPGDLDEQO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)O)[C@H](C(=O)NCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974271 | |
| Record name | D-4'-Phosphopantothenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-4'-Phosphopantothenate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Phosphopantothenic acid | |
CAS RN |
5875-50-3 | |
| Record name | 4′-Phosphopantothenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphopantothenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphopantothenic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16966 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-4'-Phosphopantothenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSPHOPANTOTHENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SCE5NG3E8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-4'-Phosphopantothenate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological role of Phosphopantothenic acid and how does its deficiency impact cellular processes?
A1: Phosphopantothenic acid (PPA) is the first metabolite in the biosynthesis of coenzyme A (CoA) from pantothenic acid (vitamin B5). [, , ] CoA is a crucial cofactor involved in numerous metabolic reactions, including the citric acid cycle and fatty acid metabolism. Deficiency in PPA, often stemming from mutations in the PANK2 gene encoding pantothenate kinase 2, leads to reduced CoA levels, disrupting these critical metabolic pathways. This disruption is particularly detrimental in energy-demanding tissues like the brain, leading to neurodegenerative disorders such as Pantothenate Kinase-Associated Neurodegeneration (PKAN). [, , ]
Q2: Can you elaborate on the mechanism of action of fosmetpantotenate as a potential therapeutic agent for PKAN?
A2: Fosmetpantotenate is a phosphopantothenic acid prodrug designed to bypass the defective pantothenate kinase 2 enzyme in PKAN patients. [, , ] Studies show that fosmetpantotenate can effectively cross the blood-brain barrier and be metabolized into PPA within neuronal and glial cells. [, ] This replenishment of PPA in the brain aims to restore CoA biosynthesis and potentially alleviate the neurological symptoms of PKAN. [, ]
Q3: What are the primary findings regarding the metabolism and distribution of fosmetpantotenate in different animal models?
A3: Research indicates that the metabolism of fosmetpantotenate is species-dependent. Oral administration leads to measurable blood exposure in monkeys but negligible levels in rats and mice. [] This difference correlates with fosmetpantotenate's presence in monkey brains (striatal dialysate) but absence in mice after oral dosing. [] Interestingly, isotopically labeled fosmetpantotenate studies in mice revealed its incorporation into CoA in both the liver and brain, suggesting its effective conversion to PPA and subsequent utilization in CoA biosynthesis. []
Q4: Besides fosmetpantotenate, are there other strategies being explored to address PPA deficiency in PKAN?
A4: Yes, researchers are investigating cyclic phosphate prodrugs of PPA as an alternative therapeutic approach for PKAN. [] These prodrugs have demonstrated the ability to regenerate CoA in a PANK2-/- knockout model, highlighting their potential for PPA delivery to the brain. [] Further research is ongoing to assess their efficacy and safety profiles.
Q5: How is PPA measured and quantified in biological samples?
A5: PPA can be measured in biological samples using enzymatic hydrolysis followed by analysis of the released pantothenic acid. This can be achieved through methods like radioimmunoassay (RIA) and paper chromatography. [, ] Additionally, microbiological assays using organisms such as Lactobacillus plantarum, which exhibit growth stimulation in the presence of PPA, can be employed for quantification. []
Q6: Are there any known interactions of PPA or its related metabolites with drug-metabolizing enzymes?
A6: While specific details on PPA's direct interactions with drug-metabolizing enzymes are limited in the provided research, studies suggest that administration of PPA precursors like 4-phosphopantothenic acid and pantethine can activate the liver endoplasmic reticulum monooxygenase system. [, ] This activation, potentially linked to cytochrome P-450 activity and microsomal membrane alterations, highlights the potential for PPA-related compounds to influence drug metabolism. [, ] Further research is needed to fully elucidate these interactions.
Q7: Can you provide information on the structural characterization of PPA?
A7: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of PPA, it is structurally similar to pantothenic acid with the addition of a phosphate group. Chemical databases and resources could provide comprehensive structural information on PPA.
Q8: What is the historical context and significance of research on PPA and CoA biosynthesis?
A8: Early research on pantothenic acid metabolism and CoA biosynthesis dates back to the mid-20th century, with studies investigating the role of pantothenic acid in various organisms, including microorganisms and avian malaria parasites. [, , , , ] These studies elucidated the importance of pantothenic acid as a precursor to CoA and its essential role in cellular metabolism. [, , ] The discovery of genetic defects in pantothenate kinase, the enzyme responsible for PPA production, and their link to neurodegeneration further emphasized the critical role of this pathway in human health. [] This understanding has paved the way for developing therapeutic strategies targeting PPA deficiency, with ongoing research focusing on improving drug delivery, efficacy, and safety profiles. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



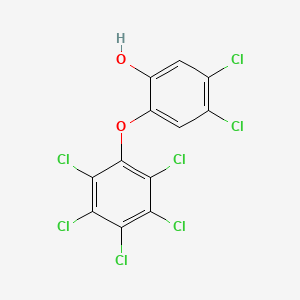

![(2S)-2-amino-6-[(2-oxoimidazolidine-1-carbonyl)amino]hexanoic acid](/img/structure/B1221626.png)
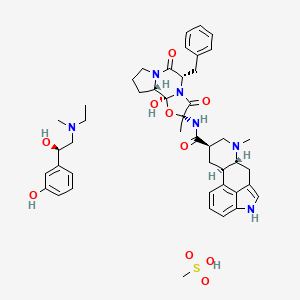



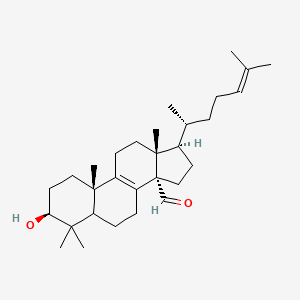
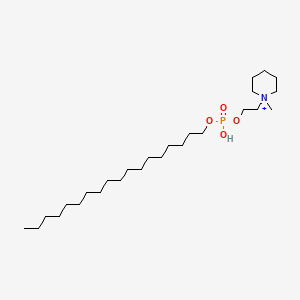
![[(2R)-1-octadecoxy-3-phosphonooxypropan-2-yl] acetate](/img/structure/B1221634.png)
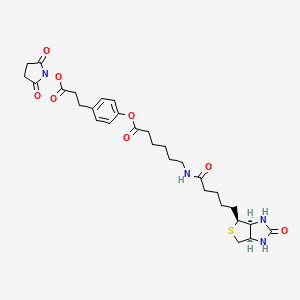
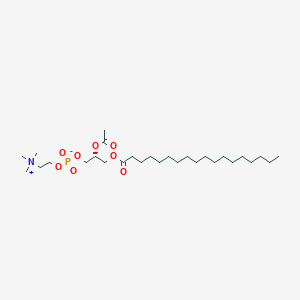
![[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1221639.png)
